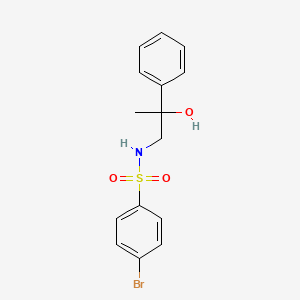

4-bromo-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide

Description

4-Bromo-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a bromine atom at the para position and a 2-hydroxy-2-phenylpropylamine side chain. Sulfonamides are pharmacologically significant, often serving as enzyme inhibitors, antimicrobial agents, or intermediates in drug synthesis .

Properties

IUPAC Name |

4-bromo-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO3S/c1-15(18,12-5-3-2-4-6-12)11-17-21(19,20)14-9-7-13(16)8-10-14/h2-10,17-18H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHAIFZVXNKZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(C=C1)Br)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-hydroxy-2-phenylpropylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), and bases (sodium hydride, potassium carbonate).

Oxidation Reactions: Oxidizing agents (chromium trioxide, potassium permanganate), solvents (acetone, dichloromethane).

Reduction Reactions: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products Formed

Substitution Reactions: Substituted benzenesulfonamides.

Oxidation Reactions: Carbonyl-containing benzenesulfonamides.

Reduction Reactions: Amines.

Scientific Research Applications

4-bromo-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Bromopropamide (4-Bromo-N-(Propylcarbamoyl)Benzenesulfonamide)

Bromopropamide shares the 4-bromobenzenesulfonamide moiety with the target compound but differs in its side chain (propylcarbamoyl vs. 2-hydroxy-2-phenylpropyl). Key comparisons include:

Structural Insights :

- Bromopropamide’s bromine atom induces electronic effects, shortening the adjacent C1–C2 bond (1.363 Å) due to inductive withdrawal .

- The propylcarbamoyl side chain forms hydrogen bonds (N1–H1⋯O3, 2.791 Å) that stabilize crystal packing, a feature likely conserved in the target compound .

Chlorpropamide and Tolbutamide

These antidiabetic sulfonyl ureas differ in halogen substitution (Cl vs. Br) and side-chain length.

Key Findings :

- Bromine’s larger atomic radius in bromopropamide increases molecular density (1.626 g/cm³) compared to chlorpropamide (~1.55 g/cm³) .

- Despite halogen substitution, crystal packing (hydrogen-bonded chains along the b-axis) remains conserved between bromopropamide and chlorpropamide .

Other Sulfonamide Derivatives

- 4-Bromo-N-(3-(3-Hydroxypropyl)-4-Methoxynaphthalen-1-yl)Benzenesulfonamide (Compound 48aa ): This naphthalene-substituted derivative exhibits a planar aromatic system, enhancing π-stacking interactions absent in the target compound .

- 4-Bromo-N-(2H-1,2,3-Triazol-4-yl)Benzenesulfonamide : The triazole moiety introduces additional hydrogen-bonding sites, increasing solubility and antimicrobial activity compared to alkyl-substituted sulfonamides .

Biological Activity

4-Bromo-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. Its chemical structure can be represented as follows:

- IUPAC Name : 4-bromo-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide

- Molecular Formula : C13H14BrN1O3S

- Molecular Weight : 345.22 g/mol

Structural Representation

| Component | Description |

|---|---|

| Sulfonamide Group | Essential for biological activity |

| Bromine Substituent | Modifies electronic properties |

| Hydroxy Group | Influences solubility and reactivity |

4-Bromo-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide exhibits biological activity primarily through its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on lipoxygenases (LOXs), which are pivotal in inflammatory processes.

- Inhibition of Lipoxygenases : The compound has shown significant potency against human platelet-type 12-lipoxygenase (12-LOX), which is implicated in various physiological responses, including inflammation and cancer progression .

- Selectivity : It demonstrates excellent selectivity over other related enzymes such as cyclooxygenases, which is crucial for minimizing side effects during therapeutic applications.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the chemical structure can significantly impact the compound's biological efficacy. For instance:

- Bromine Substitution : The presence of the bromine atom enhances the compound's ability to interact with target enzymes by increasing hydrophobic interactions.

- Hydroxy Group Positioning : The positioning of the hydroxy group at the 2-position of the phenylpropyl chain is critical for maintaining optimal binding affinity to LOXs .

Study 1: Inhibition of Platelet Aggregation

In a study examining the effects of various benzenesulfonamide derivatives, 4-bromo-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide was found to inhibit PAR-4 induced aggregation in human platelets. This suggests potential applications in managing thrombotic conditions .

Study 2: Anti-inflammatory Activity

Another investigation focused on the compound's ability to reduce levels of hydroxyeicosatetraenoic acid (HETE) in β-cells, highlighting its role in modulating inflammatory responses within diabetic contexts .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-bromo-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide, a comparison with structurally similar compounds can be insightful:

| Compound Name | Key Activity | Selectivity |

|---|---|---|

| 4-Bromo-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide | LOX inhibition | High |

| N-(4-bromophenyl)-N'-(3-methoxybenzyl)urea | Moderate anti-inflammatory activity | Moderate |

| N-(3-hydroxyphenyl)-N'-(4-methylphenyl)urea | Weak LOX inhibition | Low |

Q & A

Q. What are the key synthetic routes for 4-bromo-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions. A plausible route includes:

Sulfonamide formation : React 4-bromobenzenesulfonyl chloride with 2-amino-2-phenylpropan-1-ol under basic conditions (e.g., K₂CO₃ in refluxing toluene) to form the sulfonamide backbone .

Purification : Use recrystallization or column chromatography to isolate intermediates.

Characterization : Validate intermediates via NMR (¹H/¹³C), FTIR, and mass spectrometry.

Key optimization factors :

Q. How is the crystal structure of this compound determined, and what insights does X-ray diffraction provide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Crystallization : Grow crystals via slow evaporation of a saturated solution in ethanol/water.

Data collection : Use a diffractometer (e.g., Bruker SMART APEXII) with Mo-Kα radiation (λ = 0.71073 Å) .

Refinement : Apply SHELX programs for structure solution and refinement, analyzing bond lengths, angles, and hydrogen-bonding networks .

Key findings for analogous sulfonamides :

- Hydrogen bonding : N–H···O interactions dominate crystal packing, forming infinite chains (e.g., N1···O3 = 2.791 Å in bromopropamide) .

- Br···Br interactions : Short contacts (3.5 Å) contribute to 3D supramolecular architectures .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodology :

Geometry optimization : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to minimize energy .

Electronic analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity and nucleophilicity.

Reactivity descriptors : Compute global hardness (η) and chemical potential (μ) to predict sites for electrophilic attack.

Key insights :

Q. What role do non-covalent interactions play in the biological activity of this compound, and how are they analyzed?

Analytical approaches :

Hirshfeld surface analysis : Visualize intermolecular contacts (e.g., O···H, Br···H) using CrystalExplorer. For sulfonamides, O···H interactions contribute >30% to crystal packing .

Docking studies : Use AutoDock Vina to simulate ligand-protein binding. The hydroxypropyl group may form hydrogen bonds with residues in target enzymes (e.g., carbonic anhydrase) .

Pharmacophore mapping : Identify critical interaction sites (e.g., sulfonamide oxygen as hydrogen-bond acceptors) for structure-activity relationship (SAR) studies .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s physicochemical and biological properties?

Comparative analysis :

Halogen effects :

- Bromine vs. chlorine : Bromine’s larger atomic radius enhances van der Waals interactions, increasing binding affinity in hydrophobic pockets .

- Electron-withdrawing effects : Bromine reduces electron density on the sulfonamide group, altering pKa and solubility.

Case study : Replacing Cl with Br in chlorpropamide analogues increases melting point by ~10°C and improves metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.